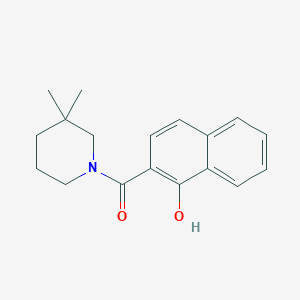
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, also known as DPNM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and piperidine, and it has been synthesized using several different methods. In
作用机制
The mechanism of action of (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone is not fully understood, but it is believed to involve the activation of several signaling pathways in cells. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to activate the ERK1/2 and JNK signaling pathways, which are involved in cell growth, differentiation, and survival. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone also inhibits the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
实验室实验的优点和局限性
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and it has been extensively characterized for its biological activities. However, there are also limitations to using (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects.
未来方向
There are several future directions for research on (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, as well as its potential side effects. Another area of interest is its potential as an anti-inflammatory agent. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the activity of COX-2 and LOX, but further studies are needed to determine its efficacy in vivo. Finally, (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone may have potential applications in other areas of research, such as neuroprotection and cardiovascular disease. Further studies are needed to explore these potential applications.
合成方法
There are several methods for synthesizing (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, including the reaction of 3,3-dimethylpiperidine with 2-naphthoyl chloride in the presence of a base, and the reaction of 3,3-dimethylpiperidine with 2-naphthaldehyde in the presence of a reducing agent. These methods have been optimized to produce high yields of pure (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone.
科学研究应用
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2)10-5-11-19(12-18)17(21)15-9-8-13-6-3-4-7-14(13)16(15)20/h3-4,6-9,20H,5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMKFONOZXCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)


![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)